N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide
Description
The compound N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide core substituted with two fluorinated aryl groups: a 3-fluoro-4-methylphenyl moiety on the acetamide nitrogen and a 3-fluorophenyl group on the thiadiazine ring. This structure combines a heterocyclic backbone with fluorinated aromatic substituents, which are often leveraged in medicinal chemistry to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O3S/c1-14-7-8-16(11-18(14)23)25-20(28)12-26-13-27(17-5-2-4-15(22)10-17)21-19(31(26,29)30)6-3-9-24-21/h2-11H,12-13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYTUZBNFZLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14F2N2O
- Molecular Weight : 276.281 g/mol
- CAS Number : [insert CAS number if available]
The compound exhibits biological activity primarily due to its structural features that allow interaction with biological targets. The presence of fluorine atoms enhances lipophilicity and potentially increases binding affinity to target proteins. The pyrido-thiadiazin moiety is known for its involvement in various biological processes, including:
- Antimicrobial Activity : Compounds containing thiadiazine rings have demonstrated significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
- Anticancer Activity : Research indicates that derivatives of thiadiazine can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This is attributed to their ability to modulate signaling pathways associated with cancer growth .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Kim et al. (2007) |
| Anticancer | Induces apoptosis in cancer cells | Zhang et al. (2000) |
| Inhibitory Activity | Inhibits melanin production | Vicini et al. (2006) |
Case Studies
- Antimicrobial Efficacy : A study conducted by Kim et al. (2007) evaluated the antimicrobial activity of various thiadiazine derivatives. The results showed that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Research by Zhang et al. (2000) highlighted the potential of thiadiazine derivatives in cancer therapy. The study reported that these compounds could significantly reduce the viability of melanoma cells through apoptosis induction.
- Skin Whitening Agent : A study by Vicini et al. (2006) focused on the skin-whitening effects of certain thiadiazine derivatives. It was found that these compounds could inhibit melanin synthesis in a dose-dependent manner, suggesting their potential use in cosmetic formulations.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Backbone Modifications
The pyrido-thiadiazine dioxide core distinguishes the target compound from structurally related acetamides. For example:
- Compound from : Shares the same core but substitutes the fluorophenyl groups with 4-methylphenyl and 4-methylbenzyl groups.
- Compound 4f (): Contains an indole core instead, with a 4-fluorostyryl group.
Table 1: Core Structure and Substituent Comparisons
Fluorine Substituent Effects
Fluorination is a critical design element in the target compound:
- Meta-Fluorine vs. Para-Substituents: The 3-fluorophenyl group (meta-fluorine) in the target compound contrasts with para-substituted analogs (e.g., 4-fluorophenyl in ).
- Dual Fluorination: The dual fluorophenyl groups enhance lipophilicity (logP) compared to non-fluorinated analogs, which could improve blood-brain barrier penetration but reduce aqueous solubility .
Acetamide Linker Modifications
The acetamide linker is conserved across many analogs but varies in substitution patterns:
- N-(2,4-Difluorophenyl) Analog () : Replaces the 3-fluoro-4-methylphenyl group with a 2,4-difluorophenyl moiety. The additional fluorine may increase metabolic resistance but could introduce steric hindrance .
- Thioacetamide Derivatives () : Substitution of the oxygen in acetamide with sulfur (e.g., thioacetamide in ) alters hydrogen-bonding capacity and redox stability .
Spectroscopic Characterization
- NMR Trends: As shown in and , fluorinated regions (e.g., 3-fluorophenyl) exhibit distinct chemical shifts (δ 7.2–7.6 ppm for aromatic protons) compared to non-fluorinated analogs. These shifts aid in structural confirmation .
Implications for Bioactivity and Drug Design
While direct bioactivity data for the target compound are absent in the evidence, structural analogs provide insights:
- Fluorophenyl Groups : Associated with enhanced kinase inhibition (e.g., ’s chromen-pyrimidine derivatives) and antioxidant activity () .
- Pyrido-thiadiazine Core: This scaffold is less common than indole or pyrimidine cores, suggesting unique target selectivity. Its sulfone group may improve solubility relative to non-oxidized thiadiazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
